molecular formula C12H3Cl2F5O3S B2599913 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate CAS No. 885950-40-3

2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate

Cat. No. B2599913
M. Wt: 393.11
InChI Key: YAYQNFUVHGRCAY-UHFFFAOYSA-N
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Description

“2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C12H3Cl2F5O3S and a molecular weight of 393.11 .


Molecular Structure Analysis

The molecular structure of “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” consists of a pentafluorophenyl group attached to a 2,5-dichlorobenzenesulfonate group .


Chemical Reactions Analysis

While specific chemical reactions involving “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” are not available, related compounds like “2,3,4,5,6-Pentafluorobenzeneboronic acid” are known to participate in palladium-catalyzed Suzuki reactions .


Physical And Chemical Properties Analysis

The melting point of “2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate” is reported to be between 122-124°C .

Scientific Research Applications

Synthesis and Molecular Structure

This compound, also referred to as FPDBS, has been synthesized and characterized for its unique molecular structure and solubility properties. The crystalline structure exhibits hexagonal tube-like forms, predominantly hollow at one end. Its solubility in supercritical CO2 is significantly high, requiring much lower pressures for dissolution compared to its non-fluorinated counterparts. This property makes it particularly interesting for applications involving supercritical fluids (Wright et al., 2006).

Fluorination and Nucleophilic Substitution

Research has shown that the introduction of fluorine-containing, electron-withdrawing substituents into aromatic rings enhances the activation of halogen substituents towards nucleophilic attack. This activation facilitates various nucleophilic substitution reactions, expanding synthetic possibilities for heterocyclic chemistry and the preparation of novel compounds (Sipyagin et al., 2004).

Catalysis and Organic Transformations

Tris(pentafluorophenyl)borane, a compound closely related to 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate, has been identified as a versatile catalyst and reagent in organic and organometallic chemistry. Its applications include catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. The unique electronic and steric properties imparted by the fluorinated phenyl groups make it an invaluable tool in the synthesis of complex organic molecules (Erker, 2005).

Electrochemical Applications

The compound has shown potential in electrochemical applications, particularly as an electrolyte additive in lithium-ion batteries. Its unique structure and fluorination levels contribute to its function as an overcharge protection additive and anion receptor, enhancing the safety and efficiency of lithium-ion batteries (Weng et al., 2011).

Advanced Materials

The high fluorination level of 2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate derivatives has been exploited in the development of advanced materials, such as fluorescent chlorosulfonated corroles. These materials have potential applications in noninvasive optical imaging due to their unique photophysical properties (Blumenfeld et al., 2013).

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-5(14)6(3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQNFUVHGRCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl2F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 2,5-dichlorobenzenesulfonate

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